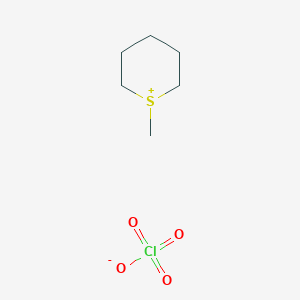
1-Methylthian-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylthian-1-ium perchlorate is an organic compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of a methyl group attached to a thian-1-ium cation, paired with a perchlorate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylthian-1-ium perchlorate can be synthesized through a quaternization reaction where a thian-1-ium compound is reacted with a methylating agent in the presence of a perchlorate source. The reaction typically involves the use of methyl iodide or methyl sulfate as the methylating agent and perchloric acid as the perchlorate source. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The product is then purified through crystallization or other separation techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylthian-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thian-1-ium cation to a thiane derivative.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiane derivatives.
Substitution: Various substituted thian-1-ium compounds.
Applications De Recherche Scientifique
1-Methylthian-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-Methylthian-1-ium perchlorate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The perchlorate anion may also play a role in modulating the activity of the compound by affecting its solubility and stability.
Comparaison Avec Des Composés Similaires
4,4′-Bipyridin-1-ium perchlorate: This compound also contains a perchlorate anion and exhibits similar supramolecular interactions.
1,3-Thiazolo[3,2-b][1,2,4]triazolium perchlorate: Another quaternary ammonium salt with a perchlorate anion, used in surfactant applications.
Uniqueness: 1-Methylthian-1-ium perchlorate is unique due to its specific structure, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
56136-46-0 |
|---|---|
Formule moléculaire |
C6H13ClO4S |
Poids moléculaire |
216.68 g/mol |
Nom IUPAC |
1-methylthian-1-ium;perchlorate |
InChI |
InChI=1S/C6H13S.ClHO4/c1-7-5-3-2-4-6-7;2-1(3,4)5/h2-6H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
SKAPCFXNSUMFFK-UHFFFAOYSA-M |
SMILES canonique |
C[S+]1CCCCC1.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole)](/img/structure/B14645836.png)
![2-ethyl-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14645844.png)

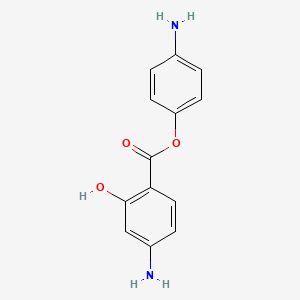
![2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane](/img/structure/B14645856.png)
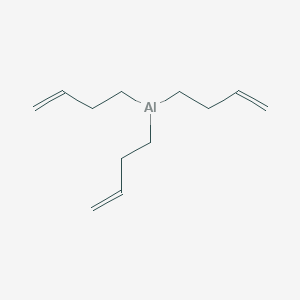
![1H-Imidazo[4,5-G]phthalazine](/img/structure/B14645865.png)
![3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile](/img/structure/B14645880.png)
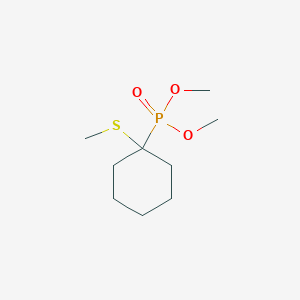
![Benzo[c]thiophene, octahydro-, cis-](/img/structure/B14645885.png)

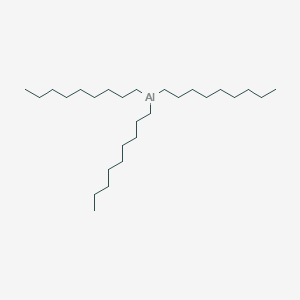
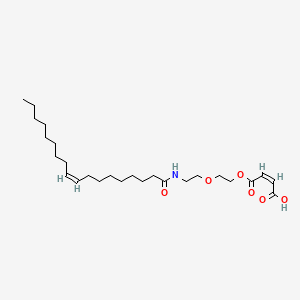
![4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14645909.png)
